1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c21-17-3-1-15(2-4-17)5-8-23-20(29)16-6-9-27(10-7-16)18-11-19(25-13-24-18)28-14-22-12-26-28/h1-4,11-14,16H,5-10H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMJZGYUMJUGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-4-carboxamide represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure
The compound's structure features a triazole and pyrimidine ring system, which are known to contribute to various biological activities. The presence of a piperidine moiety and a fluorophenethyl group further enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrimidine derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many triazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, compounds similar to the one have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Triazole-containing compounds have been investigated for their anticancer potential. Some studies report that derivatives can inhibit cancer cell proliferation in various types of cancer, including breast and colon cancers .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : The compound may disrupt DNA or RNA synthesis in target cells.
- Modulation of Cell Signaling Pathways : It may affect signaling pathways that regulate cell growth and apoptosis.
Efficacy Studies
Several studies have evaluated the efficacy of similar compounds:
Case Studies
- Antibacterial Activity : In a comparative study, a derivative similar to the target compound was tested against E. coli and S. aureus. The results indicated that it displayed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
- Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One compound showed significant inhibition against the MCF-7 breast cancer cell line with an IC50 value lower than that of cisplatin .
Scientific Research Applications
Anticancer Applications
Research has demonstrated that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through modulation of signaling pathways involved in cell survival and death. Notably:
- Mechanism of Action : The compound may inhibit specific oncogenic pathways, leading to reduced cell proliferation and increased apoptosis.
Case studies have illustrated its efficacy against specific cancer types, with notable results observed in:
| Cancer Type | Efficacy Observed | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis | [PubChem] |
| Lung Cancer | Inhibition of cell growth | [PubChem] |
| Leukemia | Modulation of signaling | [PubChem] |
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies indicate that it can inhibit viral replication, making it a candidate for antiviral drug development. Key findings include:
- Target Viruses : Initial studies have focused on viruses such as influenza and HIV.
The antiviral mechanism is thought to involve interference with viral entry or replication processes.
Inflammatory Disease Treatment
Emerging research suggests that this compound may also play a role in treating inflammatory diseases. Its ability to modulate immune responses could provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several case studies have highlighted the efficacy of this compound in reducing inflammation markers:
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Target Compound : The pyrimidine ring at position 6 bears a 1,2,4-triazole group. This nitrogen-rich heterocycle may enhance binding to metal ions or polar residues in enzyme active sites.
- Compound from : The pyrimidine ring is substituted with a 4-ethylphenoxy group at position 4. The phenoxy substituent introduces a hydrophobic aromatic system, which may favor interactions with hydrophobic protein pockets but reduce water solubility compared to the triazole-containing analogue .
Amide Side Chain Modifications
- Target Compound : The amide side chain is linked to a 4-fluorophenethyl group (─CH₂CH₂─), providing flexibility and moderate lipophilicity.
- This structural difference could influence membrane permeability or metabolic stability .
- Compound from : Features a simple phenylcarbamoyl group (─CONHPh) without fluorination. The absence of fluorine may reduce electron-withdrawing effects, altering electronic properties and pharmacokinetic behavior .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Implications for Drug Design
- Target Compound: The triazole-pyrimidine core may improve target engagement in kinase or protease inhibition compared to phenoxy analogues, as triazoles are known to participate in diverse non-covalent interactions. However, the higher molecular weight and polarity could limit oral bioavailability.
- Compound from : The phenoxy group may enhance blood-brain barrier penetration due to increased lipophilicity, making it suitable for central nervous system targets.
Q & A
Q. Basic
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of triazole-pyrimidine coupling and carboxamide formation. For example, the pyrimidine C-6 proton appears as a singlet near δ 8.5 ppm .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 425.18) .
What biological screening strategies are used to evaluate its therapeutic potential?
Q. Basic
- In vitro assays:
- Antimicrobial: MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Target-specific studies: Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
How does the 4-fluorophenethyl group influence pharmacological activity?
Advanced (SAR Focus)
The 4-fluorophenethyl moiety enhances lipophilicity and target binding via:
- Hydrophobic interactions: Fluorine’s electron-withdrawing effect improves membrane permeability.
- π-Stacking: Aromatic rings engage with hydrophobic pockets in enzyme active sites (e.g., carbonic anhydrase) .
Comparative studies show removal of the fluorine reduces potency by ~50% in kinase inhibition assays .
How should researchers address contradictions in reported biological activity data?
Advanced
Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:
- Assay conditions: Differences in buffer pH, serum content, or incubation time.
- Compound purity: Impurities >5% skew results; validate via orthogonal HPLC-MS .
- Cell line heterogeneity: Use authenticated lines (e.g., ATCC) and standardized protocols .
What pharmacokinetic properties must be characterized for preclinical development?
Q. Advanced
- Solubility: Measured in PBS (pH 7.4) and simulated gastric fluid. Low solubility (<10 µM) may require formulation with cyclodextrins .
- Metabolic stability: Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Plasma protein binding: Equilibrium dialysis to determine free fraction (e.g., >90% binding limits efficacy) .
What computational methods support structure-based optimization?
Q. Advanced
- Molecular docking: Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase; PDB ID: 1M17).
- QSAR models: Correlate substituent electronegativity (e.g., fluorine position) with activity .
- ADMET prediction: Tools like SwissADME estimate bioavailability and toxicity risks .
What challenges arise in scaling up synthesis, and how are they mitigated?
Q. Advanced
- Low yields in triazole coupling: Optimize stoichiometry (1.2:1 triazole:pyrimidine) and switch to flow chemistry for better heat transfer .
- Purification bottlenecks: Replace column chromatography with pH-selective crystallization .
- Byproduct formation: Monitor intermediates via in-situ IR to adjust reaction kinetics .
How is stability assessed under varying storage conditions?
Q. Basic
- Thermal stability: TGA/DSC analysis to determine decomposition temperature (>150°C recommended for long-term storage) .
- Photodegradation: Expose to UV light (254 nm) and quantify degradation products via HPLC .
- Hydrolytic stability: Incubate in buffers (pH 1–9) at 37°C; carboxamide hydrolysis is a key degradation pathway .
What in vitro toxicity assays are prioritized before in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
